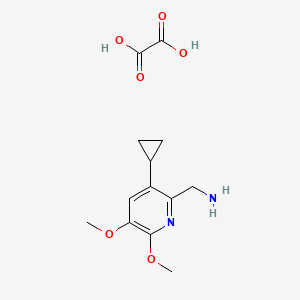![molecular formula C7H8N2S B13106335 5-Methyl-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B13106335.png)
5-Methyl-5H-thiazolo[3,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5H-thiazolo[3,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the thiazolo[3,2-a]pyrimidine family, which is known for its diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5H-thiazolo[3,2-a]pyrimidine typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with various electrophilic reagents. One common method includes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . This reaction is usually carried out in the presence of a base such as triethylamine and under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as ionic liquids as catalysts, has also been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-5H-thiazolo[3,2-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: N-bromosuccinimide in chloroform at room temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated thiazolo[3,2-a]pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-5H-thiazolo[3,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Potential use as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-5H-thiazolo[3,2-a]pyrimidine involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes such as acetylcholinesterase and topoisomerase, leading to its antibacterial and antitumor effects . The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal function and leading to cell death in bacteria or cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Phenyl-5H-thiazolo[3,2-a]pyrimidine
- 2-Substituted thiazolo[3,2-a]pyrimidines
- Thiazolo[3,2-b]triazole derivatives
Uniqueness
5-Methyl-5H-thiazolo[3,2-a]pyrimidine stands out due to its methyl group at the 5-position, which can influence its biological activity and chemical reactivity. This structural feature can enhance its binding affinity to certain molecular targets, making it more effective in its biological applications compared to its analogs .
Propiedades
Fórmula molecular |
C7H8N2S |
|---|---|
Peso molecular |
152.22 g/mol |
Nombre IUPAC |
5-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine |
InChI |
InChI=1S/C7H8N2S/c1-6-2-3-8-7-9(6)4-5-10-7/h2-6H,1H3 |
Clave InChI |
VKTKKCGCKYUDMD-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CN=C2N1C=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13106263.png)
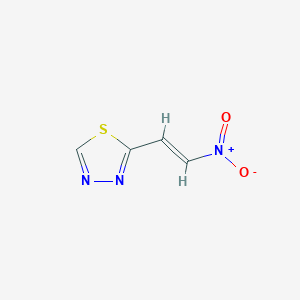
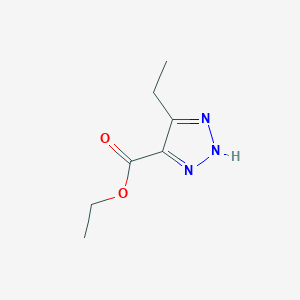
![2H-Benzo[F]isoindole-1-carbonitrile](/img/structure/B13106296.png)
![4-Methylpyrido[2,3-d]pyrimidine](/img/structure/B13106300.png)

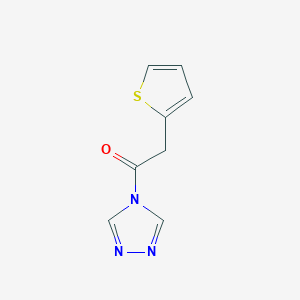
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106307.png)

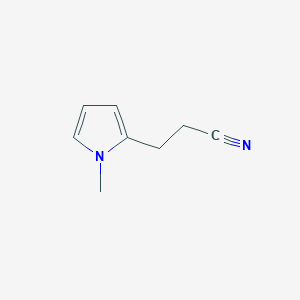
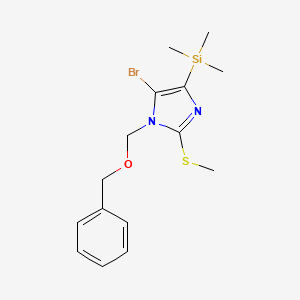
![4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B13106325.png)
